molecular formula C15H19N3O3 B11379904 2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11379904
M. Wt: 289.33 g/mol
InChI Key: VRGXGZVDUUXGAH-UHFFFAOYSA-N
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Description

2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of an appropriate benzoyl chloride with an amidoxime derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like sodium hydroxide (NaOH) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the combination of its butoxy, ethyl, and benzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other oxadiazole and benzamide derivatives .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H19N3O3/c1-3-5-10-20-13-9-7-6-8-11(13)15(19)16-14-12(4-2)17-21-18-14/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)

InChI Key

VRGXGZVDUUXGAH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NON=C2CC

Origin of Product

United States

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